molecular formula C15H22BNO4 B1379768 Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1350989-93-3

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1379768
CAS No.: 1350989-93-3
M. Wt: 291.15 g/mol
InChI Key: FVDWZYDAKIIASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of an amino group (-NH2) and a boronic ester group in its molecular structure. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to improve efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production process.

Types of Reactions:

  • Oxidation: The amino group in the compound can be oxidized to form a nitro group, resulting in the formation of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are often carried out in solvents like methanol or ethanol.

Major Products Formed:

  • Oxidation: 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Reduction: 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Substitution: Various boronic acid derivatives depending on the nucleophile used

Mechanism of Action

Scientific Research Applications

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:

  • Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: It serves as a precursor for the development of new drugs, particularly in the field of cancer therapy and anti-inflammatory agents.

  • Materials Science: The compound is utilized in the design and synthesis of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

  • Ethyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound differs by the presence of a nitro group instead of an amino group.

  • Ethyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a hydroxyl group instead of an amino group.

  • Ethyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a chlorine atom instead of an amino group.

Uniqueness: Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDWZYDAKIIASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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